molecular formula C10H10N2 B14135720 2-Methyl-1H-1,3-benzodiazepine CAS No. 88820-30-8

2-Methyl-1H-1,3-benzodiazepine

Cat. No.: B14135720
CAS No.: 88820-30-8
M. Wt: 158.20 g/mol
InChI Key: AZXQNBVVQXYLDU-UHFFFAOYSA-N
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Description

2-Methyl-1H-1,3-benzodiazepine is a member of the benzodiazepine family, which is known for its wide range of pharmacological effects. Benzodiazepines are commonly used for their anxiolytic, hypnotic, muscle relaxant, and anticonvulsant properties. The structure of this compound includes a benzene ring fused with a diazepine ring, with a methyl group attached to the second position of the diazepine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzodiazepines, including 2-Methyl-1H-1,3-benzodiazepine, often involves the cyclization of aminobenzophenones. One common method is the continuous flow synthesis, which allows for efficient production of benzodiazepines. For example, the acylation of 5-chloro-2-(methylamino) benzophenone with bromoacetyl chloride in NMP, followed by an intramolecular cyclization reaction upon addition of ammonia in a methanol/water mixture, can yield benzodiazepines .

Industrial Production Methods

Industrial production of benzodiazepines typically involves large-scale chemical synthesis using automated flow platforms. These platforms enable the continuous synthesis of benzodiazepines from aminobenzophenones, ensuring high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-1,3-benzodiazepine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

2-Methyl-1H-1,3-benzodiazepine has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1H-1,3-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) neurotransmitter system. Benzodiazepines enhance the effect of GABA at the GABA_A receptor, leading to increased inhibitory effects in the central nervous system. This results in the sedative, anxiolytic, and muscle relaxant properties of benzodiazepines .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and hypnotic properties.

    Clonazepam: Known for its anticonvulsant properties.

    Oxazepam: Used primarily for its anxiolytic effects.

Uniqueness

2-Methyl-1H-1,3-benzodiazepine is unique due to its specific substitution pattern, which can influence its pharmacological properties and its interaction with the GABA_A receptor. This makes it a valuable compound for research and development in the field of medicinal chemistry .

Properties

CAS No.

88820-30-8

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

2-methyl-1H-1,3-benzodiazepine

InChI

InChI=1S/C10H10N2/c1-8-11-7-6-9-4-2-3-5-10(9)12-8/h2-7H,1H3,(H,11,12)

InChI Key

AZXQNBVVQXYLDU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=CC=CC=C2N1

Origin of Product

United States

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